N-Methoxy-1-(2-nitrophenyl)methanimine

Description

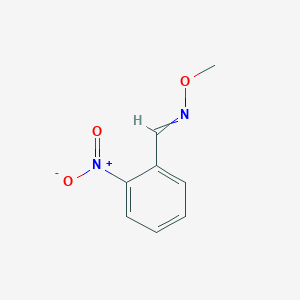

N-Methoxy-1-(2-nitrophenyl)methanimine is a Schiff base characterized by a methoxy group (-OCH₃) attached to the nitrogen atom and a 2-nitrophenyl substituent. This compound belongs to the broader class of methanimines (imines), which are pivotal in organic synthesis, coordination chemistry, and medicinal applications due to their versatile reactivity and ability to form stable complexes. The 2-nitro group on the phenyl ring introduces electron-withdrawing effects, influencing both chemical stability and intermolecular interactions, while the methoxy group modulates solubility and electronic properties .

Properties

CAS No. |

135436-97-4 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

N-methoxy-1-(2-nitrophenyl)methanimine |

InChI |

InChI=1S/C8H8N2O3/c1-13-9-6-7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 |

InChI Key |

MAQWLSRVNSPIGX-UHFFFAOYSA-N |

SMILES |

CON=CC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CON=CC1=CC=CC=C1[N+](=O)[O-] |

Synonyms |

2-Nitrobenzaldehyde o-methyloxime |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The physical properties of methanimines are highly dependent on substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced dipole interactions and lattice stability, whereas electron-donating groups (e.g., OCH₃) reduce melting points by disrupting packing efficiency .

- Selenium-containing analogs (e.g., 6c) exhibit higher melting points, likely due to stronger van der Waals interactions from the larger selenium atom .

Structural and Conformational Differences

Dihedral Angles and Molecular Planarity

- N-Methoxy-1-(2-nitrophenyl)methanimine : The dihedral angle between the nitrophenyl and methoxyphenyl rings is influenced by steric and electronic effects. Similar compounds, such as (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, exhibit dihedral angles of 5.2–6.4°, indicating moderate twist .

- Halogenated Analogs : In (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, the dihedral angle between aromatic rings is ~56°, driven by weak C–H⋯X (X = Cl, Br) hydrogen bonds and π–π stacking .

Crystal Packing and Intermolecular Interactions

- Nitro Group Position : The 2-nitro group in the target compound induces specific C–H⋯O interactions, while para-nitro analogs (e.g., in adamantane derivatives) exhibit altered packing due to symmetry differences .

- Selenium vs. Oxygen: Selenium-containing methanimines (e.g., 6c) form additional Se⋯N non-covalent interactions, enhancing crystal rigidity compared to oxygenated analogs .

Antimicrobial Activity

- Pyrazoline Derivatives : Compounds like 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1-(2-nitrophenyl)methanimine (5) show antimicrobial activity (MIC = 8–16 µg/mL), attributed to the nitro group’s electron-deficient nature enhancing membrane penetration .

Cytotoxicity in Adamantane Derivatives

- 1-(2-Nitrophenyl)-N-(adamantyl)methanimine (7) : Exhibits lower cytotoxicity (IC₅₀ > 100 µM) compared to 3-nitro and 4-nitro analogs, highlighting the positional sensitivity of nitro groups in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.